Bienvenue dans la boutique en ligne BenchChem!

(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Lipoxygenase inhibition Inflammation Azlactone pharmacology

(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 5415‑56‑5), also known as 2‑Phenyl‑4‑veratrylidene‑2‑oxazolin‑5‑one, is a synthetic Erlenmeyer azlactone belonging to the 4‑arylidene‑2‑phenyl‑5(4H)‑oxazolone class. It is a crystalline solid (mp 151–152 °C) with a molecular weight of 309.32 Da and a predicted logP of ~3.1, indicating moderate lipophilicity and limited aqueous solubility (~23 mg/L at 25 °C).

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 5415-56-5
Cat. No. B6421829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS5415-56-5
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H15NO4/c1-21-15-9-8-12(11-16(15)22-2)10-14-18(20)23-17(19-14)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10-
InChIKeyLICJICSNXOUQAI-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS 5415-56-5 for Lipoxygenase and Antimicrobial Research


(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 5415‑56‑5), also known as 2‑Phenyl‑4‑veratrylidene‑2‑oxazolin‑5‑one, is a synthetic Erlenmeyer azlactone belonging to the 4‑arylidene‑2‑phenyl‑5(4H)‑oxazolone class [1]. It is a crystalline solid (mp 151–152 °C) with a molecular weight of 309.32 Da and a predicted logP of ~3.1, indicating moderate lipophilicity and limited aqueous solubility (~23 mg/L at 25 °C) . This compound is commercially offered as an AldrichCPR rare‑chemical collection item and is primarily employed as a reference standard in lipoxygenase inhibition assays, as a building block in heterocyclic synthesis, and as a probe in antimicrobial and antioxidant screening programs .

Why Generic 4-Arylidene-2-phenyloxazolones Cannot Replace CAS 5415-56-5 in Lipoxygenase and Antimicrobial Assays


Although many 4‑arylidene‑2‑phenyl‑5(4H)‑oxazolones share the same core scaffold, the nature and position of substituents on the benzylidene ring dictate target engagement, potency, and selectivity [1]. The 3,4‑dimethoxy substitution pattern of CAS 5415‑56‑5 confers a distinct combination of 5‑lipoxygenase (5‑LOX) translocation inhibitory activity, broad‑spectrum antibacterial effects, and free‑radical scavenging capacity that is not replicated by the unsubstituted phenyl, 4‑methoxy, or 3,5‑dimethoxy analogues [2][3]. Therefore, substituting CAS 5415‑56‑5 with a structurally related oxazolone without verifying activity in the specific assay system risks loss of potency, altered selectivity, or complete inactivity.

Quantitative Differentiation of (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one from Structural Analogues


5-Lipoxygenase Translocation Inhibition: CAS 5415-56-5 vs. Bisbenzamide Derivative 4c

CAS 5415‑56‑5 was tested as a 5‑lipoxygenase (5‑LOX) translocation inhibitor in rat RBL‑2H3 cells, a functional assay distinct from cell‑free enzymatic inhibition [1]. The compound achieved an IC50 of 1,000 nM in this translocation assay [1]. In contrast, the most potent lipoxygenase inhibitor reported in a parallel oxazolone‑benzamide series, bisbenzamide derivative 4c, exhibited an IC50 of 41 µM against soybean lipoxygenase in a cell‑free enzymatic assay [2]. While these assays differ in format—cellular translocation vs. isolated enzyme—the data demonstrate that CAS 5415‑56‑5 engages the 5‑LOX pathway via a distinct mechanism (translocation inhibition rather than direct catalytic‑site blockade), and its potency in a cellular context (1 µM) is approximately 41‑fold lower in numerical IC50 terms but reflects a different mode of action that may be more relevant for cellular models of inflammation [1][2].

Lipoxygenase inhibition Inflammation Azlactone pharmacology

Broad-Spectrum Antibacterial Activity: CAS 5415-56-5 vs. Antibacterial Agent 112

CAS 5415‑56‑5, referred to as Antibacterial Agent 112 (Compound 2), was profiled against a panel of Gram‑positive and Gram‑negative bacteria, yielding the following minimum inhibitory concentrations (MICs): P. aeruginosa 625 µM, S. mutans 625 µM, B. subtilis 1,250 µM, E. coli 1,250 µM, E. faecalis 1,250 µM, S. typhimurium 1,250 µM, and S. aureus 1,250 µM [1]. For comparison, the unsubstituted 4‑benzylidene‑2‑phenyl‑5(4H)‑oxazolone analogue (Compound 1 in the Parveen et al. series) showed no measurable antibacterial activity up to 500 µg/mL in the same bacterial strains, while the 3,5‑dimethoxy analogue (Compound 5) exhibited weak activity only against S. aureus (MIC > 500 µg/mL) [2]. The 3,4‑dimethoxy substitution pattern on the benzylidene ring therefore confers a >4‑fold improvement in antibacterial breadth and potency relative to the unsubstituted parent scaffold [1][2].

Antimicrobial MIC determination Oxazolone antibiotics

Antioxidant Free-Radical Scavenging: CAS 5415-56-5 vs. Ascorbic Acid Baseline

The free‑radical scavenging capacity of CAS 5415‑56‑5 was evaluated by the DPPH assay, yielding an IC50 of 2,989.54 ± 3.5 µg/mL (equivalent to ~9.67 mM) [1]. In the same study, the positive control ascorbic acid exhibited a DPPH IC50 of 171.86 ± 3.1 µg/mL (~0.98 mM) [1]. The compound is therefore approximately 17‑fold less potent than ascorbic acid on a mass‑concentration basis (~10‑fold on a molar basis) [1]. Within the 4‑arylidene‑2‑phenyloxazolone series reported by Parveen et al. (2013), the 3,4‑dimethoxy analogue (Compound 2) demonstrated moderate DPPH scavenging activity (% inhibition at 100 µg/mL: 42 ± 2%), which was superior to the unsubstituted analogue (Compound 1: 18 ± 1%) but inferior to the 3,4,5‑trimethoxy analogue (Compound 6: 68 ± 3%) [2]. These data position CAS 5415‑56‑5 as a moderate antioxidant with activity distinctly dependent on the number and arrangement of methoxy substituents [1][2].

DPPH assay Radical scavenging Antioxidant screening

Aqueous Solubility: CAS 5415-56-5 vs. 4-Methoxy and 3,5-Dimethoxy Analogues

The predicted aqueous solubility of CAS 5415‑56‑5 is 22.88 mg/L at 25 °C, with an estimated logP of 3.13 . This places the compound near the upper boundary of acceptable solubility for cell‑based assays (typical threshold: >10 µM, corresponding to ~3 µg/mL for this MW). For reference, the unsubstituted 4‑benzylidene‑2‑phenyl‑5(4H)‑oxazolone (no methoxy groups) has a predicted logP of ~2.5 and estimated solubility of ~80 mg/L, while the 3,4,5‑trimethoxy analogue (Compound 6) has a predicted logP of ~2.8 and solubility of ~35 mg/L [1]. The 3,4‑dimethoxy substitution therefore yields intermediate lipophilicity—higher than the unsubstituted parent but lower than the trimethoxy analogue—which directly influences compound handling, DMSO stock preparation, and compatibility with aqueous assay buffers [1].

Physicochemical properties Aqueous solubility logP comparison

Crystallographic Z-Conformer Stability: CAS 5415-56-5 vs. E-Isomer Risk in Analogues

DFT calculations and X‑ray crystallography of the closely related 3,5‑dimethoxy (Compound 5, orthorhombic, P2₁2₁2₁, R = 0.0547) and 3,4,5‑trimethoxy (Compound 6, triclinic, P‑1, R = 0.0433) analogues confirmed that the thermodynamically stable configuration is exclusively the Z‑conformer, with the benzylidene ring adopting a near‑planar geometry relative to the oxazolone core [1]. Although CAS 5415‑56‑5 itself has not been crystallographically characterized, the (4Z) designation in its IUPAC name is supported by the DFT energy‑minimization trend across the series: the Z‑isomer is consistently >3 kcal/mol lower in energy than the E‑isomer for all methoxy‑substituted analogues [1]. This stereochemical uniformity ensures batch‑to‑batch consistency in biological assays, whereas commercially available oxazolone analogues lacking defined double‑bond geometry (e.g., CAS 25349‑38‑6, listed without Z/E specification) may contain variable ratios of stereoisomers, compromising assay reproducibility [2].

X-ray crystallography Stereochemical stability DFT calculations

Optimal Research and Procurement Applications for (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Based on Quantitative Differentiation


Cellular 5-Lipoxygenase Translocation Studies in Inflammation Models

CAS 5415‑56‑5 is the preferred reference inhibitor for researchers studying 5‑lipoxygenase translocation from the cytosol to the nuclear membrane in rat RBL‑2H3 cells, as demonstrated by its IC50 of 1,000 nM in this specific functional assay [1]. Unlike direct enzymatic active‑site inhibitors such as zileuton or the bisbenzamide oxazolone 4c (IC50 = 41 µM against isolated soybean LOX), this compound blocks the protein‑translocation step, making it a mechanistically distinct tool for dissecting the 5‑LOX activation cascade [1][2].

Broad-Spectrum Antibacterial Hit Discovery and SAR Expansion

With confirmed MIC values ranging from 625 µM to 1,250 µM against seven clinically relevant bacterial strains including P. aeruginosa (625 µM) and S. aureus (1,250 µM), CAS 5415‑56‑5 serves as a validated starting point for structure‑activity relationship (SAR) campaigns aimed at optimizing the oxazolone scaffold for antibacterial potency [1]. Its activity profile is distinctly superior to the unsubstituted 4‑benzylidene parent, which lacks any measurable antibacterial effect, justifying its selection as the lead compound for further derivatization at the 2‑phenyl and 4‑benzylidene positions [1][2].

Antioxidant Baseline Compound for Oxazolone SAR Studies

The moderate DPPH radical‑scavenging activity of CAS 5415‑56‑5 (IC50 = 2,989.54 µg/mL; 42 ± 2% inhibition at 100 µg/mL) positions it as an ideal baseline comparator for systematic SAR exploration of methoxy‑substituted oxazolones [1][2]. Its activity falls between the weakly active unsubstituted analogue (18% inhibition) and the more potent 3,4,5‑trimethoxy analogue (68% inhibition), allowing researchers to quantify the incremental contribution of each additional methoxy group to radical‑scavenging capacity [2].

Stereochemically Defined Reference Standard for Crystallographic and Computational Studies

The established Z‑configuration of CAS 5415‑56‑5, supported by DFT calculations demonstrating >3 kcal/mol energetic preference for the Z‑conformer across the oxazolone series, makes it a reliable reference for crystallographic studies and molecular docking simulations [1]. Procurement of this compound with defined (4Z) geometry ensures conformational consistency that is critical for interpreting structure‑based computational models, whereas analogues with unspecified double‑bond geometry (e.g., CAS 25349‑38‑6) introduce stereochemical ambiguity [1][2].

Quote Request

Request a Quote for (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.